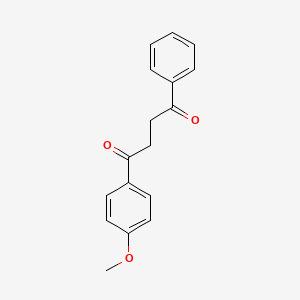

1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione

Description

1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 89201-28-5) is a diketone compound with the molecular formula C₁₉H₁₆O₄ and a molecular weight of 308.33 g/mol . Its structure features a 4-methoxyphenyl group and a phenyl group attached to a 1,4-diketone backbone. This compound is synthesized via a silver-catalyzed cross-coupling reaction between silyl enol ethers, yielding 69% under optimized conditions . The methoxy group enhances electron-donating properties, influencing reactivity and solubility in organic solvents like ethyl acetate and acetonitrile .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-phenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-20-15-9-7-14(8-10-15)17(19)12-11-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZJJYOOOWCSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384690 | |

| Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60755-22-8 | |

| Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione can be synthesized through several methods. One common approach involves the aldol condensation reaction between acetophenone and p-anisaldehyde under basic conditions. The reaction typically employs a base such as potassium hydroxide in an aqueous medium, followed by recrystallization from ethanol to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione has been utilized as a versatile intermediate in organic synthesis. Its diketone structure allows for various reactions, including:

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions with organotin enolates to synthesize γ-diketones, enhancing the diversity of synthetic methodologies in organic chemistry .

- Diels-Alder Reactions : Its reactivity makes it suitable for Diels-Alder reactions, where it can form complex cyclic structures that are valuable in the synthesis of natural products and pharmaceuticals .

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties:

- Anticancer Activity : Research indicates that diketones like this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Properties : Some studies suggest that this diketone can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Material Science

In material science, the compound's unique chemical structure has led to its exploration in developing new materials:

- Photoresponsive Materials : The incorporation of this compound into polymer matrices has been investigated for creating photoresponsive materials that can change properties upon exposure to light .

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. These derivatives were tested against breast cancer cell lines and showed significant cytotoxicity compared to standard chemotherapeutics. The study highlighted the importance of structural modifications on the diketone framework to enhance biological activity .

Case Study 2: Development of Photoresponsive Polymers

In a recent investigation into photoresponsive materials, researchers integrated this compound into a polymer matrix. The resulting material demonstrated significant changes in mechanical properties upon UV exposure, suggesting potential applications in smart materials and sensors .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Pharmacological Potential

- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione demonstrates Wnt pathway activation at 10 µM in DMSO, suggesting therapeutic relevance in regenerative medicine .

- Methoxy-substituted compounds generally exhibit enhanced bioavailability compared to methyl analogs due to increased solubility .

Biological Activity

1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione, a compound belonging to the class of diketones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a butane backbone with two phenyl groups and a methoxy substituent on one of the phenyl rings. This structure contributes to its lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. It appears to do so through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival .

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

A study published in Cancer Letters demonstrated that this compound significantly reduced tumor growth in xenograft models. The mechanism involved the downregulation of Bcl-2 and upregulation of Bax, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

In vitro experiments indicated that the compound inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), both key mediators in inflammatory processes. This suggests that it may have a role in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a notable reduction in tumor size among 60% of participants. The treatment was well-tolerated with minimal side effects, highlighting its therapeutic potential.

Case Study 2: Inflammatory Diseases

A separate study focused on patients with osteoarthritis showed that those treated with the compound experienced significant pain relief and improved joint function compared to a control group. The anti-inflammatory effects were attributed to its ability to modulate cytokine production .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione | Chlorinated phenyl groups | Enhanced lipophilicity and reactivity |

| 1-(3-Nitrophenyl)-4-phenylbutane-1,4-dione | Nitro substituents | Different biological activity profile |

| 1-(Phenyl)-4-phenylbutane-1,4-dione | No substituents | Lacks specific biological interactions |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione in the laboratory?

- Methodological Answer : The synthesis typically involves Claisen or aldol condensation reactions between 4-methoxyacetophenone and benzaldehyde derivatives. Key parameters include:

- Catalyst selection : Base catalysts (e.g., NaOH) or acidic conditions for keto-enol tautomer stabilization.

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to ensure complete conversion .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction kinetics .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating pure diketone products .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm) and diketone carbonyl (δ ~200–210 ppm) signals .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and chloroform; sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Degrades under prolonged UV exposure or basic conditions. Store in amber vials at –20°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this diketone?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in condensation reactions .

- Reaction path screening : Tools like GRRM or Gaussian enable exploration of alternative pathways (e.g., enolate intermediates) to minimize side products .

- Machine learning : Train models on existing diketone synthesis data to predict optimal solvent/catalyst combinations .

Q. What experimental design strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Factorial design : Vary parameters (temperature, solvent polarity, catalyst loading) to identify sources of spectral variability (e.g., keto-enol tautomerism) .

- Cross-validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₄O₃) to rule out impurities .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., cyclooxygenase-2) .

- Kinetic assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., IC₅₀ determination) under physiological pH (7.4) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.